molecular formula C16H13Cl2NO B2380440 (3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one CAS No. 343373-03-5

(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one

Cat. No.: B2380440
CAS No.: 343373-03-5
M. Wt: 306.19
InChI Key: OYVZFVYJXNEKPN-YBEGLDIGSA-N
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Description

(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-dichloroaniline with a suitable α,β-unsaturated ketone. One common method is the Claisen-Schmidt condensation, where 3,5-dichloroaniline reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3,5-dichloroanilino)-3-phenylbut-2-en-1-one
  • (E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-ol
  • (E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-thione

Uniqueness

(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one is unique due to its specific substitution pattern and the presence of both electron-withdrawing (dichloro) and electron-donating (anilino) groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11(20)16(12-5-3-2-4-6-12)10-19-15-8-13(17)7-14(18)9-15/h2-10,19H,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVZFVYJXNEKPN-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC(=CC(=C1)Cl)Cl)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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